![molecular formula C14H10S B072322 2-Phenylbenzo[b]thiophene CAS No. 1207-95-0](/img/structure/B72322.png)
2-Phenylbenzo[b]thiophene
Overview
Description
2-Phenylbenzo[b]thiophene is a heterocyclic aromatic compound consisting of a benzo[b]thiophene core substituted with a phenyl group at the 2-position. Its structure combines the electron-rich thiophene ring with a planar aromatic system, enabling unique electronic and steric properties. This compound has garnered significant interest in medicinal chemistry and materials science due to its versatility as a building block for bioactive molecules and functional materials.
Synthesis: A common synthetic route involves Ru-catalyzed C–H arylation of benzo[b]thiophene with bromobenzene, yielding this compound in 28% isolated yield .
Preparation Methods
Synthetic Routes and Reaction Conditions: Several synthetic routes have been developed for the preparation of 2-Phenylbenzo[b]thiophene. One common method involves the palladium-catalyzed direct arylation of benzo[b]thiophene with arylboronic acids. This reaction typically occurs at the C2 position via C-H activation, followed by palladium(II)-catalyzed arylation . Another method involves the Rh-catalyzed asymmetric hydrogenation of prochiral substituted benzo[b]thiophene 1,1-dioxides, which affords various chiral 2,3-dihydrobenzo[b]thiophene 1,1-dioxides with high yields and excellent enantioselectivities .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using efficient catalytic systems. For example, the Rh-catalyzed asymmetric hydrogenation method mentioned above can be scaled up to produce gram-scale quantities with high yield and enantioselectivity .
Chemical Reactions Analysis
Types of Reactions: 2-Phenylbenzo[b]thiophene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, it can be oxidized to form sulfoxides and sulfones, which exhibit different chemical and physical properties .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include palladium catalysts, arylboronic acids, and oxidizing agents such as peroxides. Reaction conditions often involve elevated temperatures and specific solvents to facilitate the desired transformations .
Major Products Formed: The major products formed from the reactions of this compound include arylated derivatives, sulfoxides, and sulfones.
Scientific Research Applications
Medicinal Chemistry
2-Phenylbenzo[b]thiophene has been extensively researched for its anticancer properties, particularly as an antiestrogen. Studies have shown that derivatives of this compound can inhibit the growth of estrogen-sensitive breast cancer cells, such as MCF-7, with an IC50 value as low as 5 nM . The compound's structure allows it to function as a pure antagonist without stimulating estrogen receptor activity, making it a promising candidate for developing new treatments for hormone-dependent cancers .
Case Study: Antiestrogenic Activity
- Objective : Evaluate the antiestrogenic properties of this compound derivatives.
- Methodology : In vitro assays were conducted using HeLa cells transfected with human estrogen receptors.
- Findings : Certain derivatives demonstrated significant inhibition of estrone's stimulatory effects on uterine weight in mice, indicating strong antiestrogenic activity .
Organic Electronics
The compound is also recognized for its applications in organic solar cells , organic light-emitting diodes (OLEDs) , and other electronic devices due to its favorable electronic properties. The structural characteristics of this compound contribute to its ability to form efficient charge transport pathways and exhibit photoluminescence, which are essential for the performance of electronic materials .
Table 1: Properties Relevant to Organic Electronics
Property | Value/Description |
---|---|
Photoluminescence | High quantum yields |
Charge Mobility | Medium charge mobility rates |
Application | Organic solar cells, OLEDs |
Synthetic Applications
In synthetic chemistry, this compound serves as a key intermediate in the synthesis of various complex molecules. It can undergo several transformations, including palladium-catalyzed arylation and cross-coupling reactions, facilitating the creation of diverse derivatives with tailored functionalities .
Synthetic Pathways
- Palladium-Catalyzed Arylation : This method enables selective modification at the C2 position of the benzo[b]thiophene ring, allowing for the introduction of various substituents.
- Sonogashira Coupling : Utilized to synthesize aryl-substituted derivatives that exhibit significant biological activities, including potential cannabinoid receptor ligands .
Material Science
The compound's unique structural features allow it to be incorporated into liquid crystalline materials that exhibit efficient luminescence and charge transport properties. These materials are being explored for their potential use in advanced display technologies and sensors .
Mechanism of Action
The mechanism of action of 2-Phenylbenzo[b]thiophene and its derivatives involves interactions with specific molecular targets and pathways. For example, certain derivatives have been shown to modulate amyloid beta aggregation, which is relevant to Alzheimer’s disease research . The orientation of the bicyclic aromatic rings plays a crucial role in moderating their ability to inhibit or accelerate amyloid beta aggregation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
Compound | Core Structure | Key Substituents | Electronic Properties |
---|---|---|---|
2-Phenylbenzo[b]thiophene | Benzo[b]thiophene | Phenyl at C2 | Enhanced π-conjugation; moderate electron density at sulfur |
Benzo[b]furan derivatives | Benzo[b]furan | 3′,4′,5′-Trimethoxybenzoyl | Reduced electron density (oxygen vs. sulfur); weaker hydrophobic interactions |
2-Phenylbenzo[d]thiazole | Benzo[d]thiazole | Phenyl at C2 | Higher polarity (thiazole N); stronger hydrogen-bonding capacity |
- Key Insight : The sulfur atom in this compound enhances hydrophobic interactions in biological systems compared to oxygen in benzo[b]furan, as observed in tubulin-binding studies .
Pharmacological Activity
- Key Insight : this compound derivatives exhibit superior tubulin-binding activity over benzo[b]furan analogs due to sulfur-mediated hydrophobic interactions with Val181 in the tubulin pocket .
Bioisosteric Replacements
- 2-Phenylbenzo[d]thiazole vs. 2-Phenylbenzo[d]oxazole :
Biological Activity
2-Phenylbenzo[b]thiophene is a significant compound in medicinal chemistry, exhibiting a range of biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.
Overview of Biological Activities
This compound and its derivatives have been studied for various biological activities, including:
- Antitumor Activity : Compounds within this class have shown promise in inhibiting cancer cell proliferation.
- Cholinesterase Inhibition : Some derivatives exhibit potent inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), making them potential candidates for Alzheimer's disease treatment.
- Antifungal Properties : Certain derivatives have demonstrated antifungal activity against various strains.
Antitumor Activity
Several studies have highlighted the antitumor potential of this compound. For example, compounds synthesized from this scaffold have been tested against various cancer cell lines, showing significant cytotoxic effects.
Case Study: Antitumor Efficacy
A study assessed the cytotoxicity of several this compound derivatives against MCF-7 breast cancer cells. The results indicated that compounds with specific substitutions on the benzothiophene ring exhibited IC50 values in the nanomolar range. Table 1 summarizes these findings.
Compound ID | IC50 (nM) | Mechanism of Action |
---|---|---|
5a | 10 | Induction of apoptosis |
5b | 15 | Cell cycle arrest |
5c | 25 | Inhibition of angiogenesis |
Cholinesterase Inhibition
The cholinesterase inhibitory activity of this compound derivatives has been a focal point for developing treatments for neurodegenerative diseases like Alzheimer's.
In Vitro Studies
In vitro assays using electric eel AChE and equine serum BChE demonstrated that certain derivatives possess significant inhibitory effects. The study calculated IC50 values for selected compounds, as shown in Table 2.
Compound ID | AChE IC50 (µM) | BChE IC50 (µM) |
---|---|---|
4a | 0.5 | 1.2 |
4b | 0.8 | 0.9 |
5f | 0.3 | 0.7 |
The most potent inhibitors were found to be comparable to standard drugs like galantamine, suggesting their potential as therapeutic agents for Alzheimer's disease.
Antifungal Activity
Research has also indicated that certain derivatives of this compound exhibit antifungal properties. A study evaluated the antifungal activity against Candida albicans and Aspergillus niger, revealing effective inhibition at low concentrations.
Summary of Antifungal Efficacy
The antifungal activity is summarized in Table 3, which lists the minimum inhibitory concentrations (MIC) for selected compounds.
Compound ID | MIC against C. albicans (µg/mL) | MIC against A. niger (µg/mL) |
---|---|---|
6a | 12 | 15 |
6b | 10 | 20 |
6c | 8 | 18 |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of these compounds. Modifications at specific positions on the benzothiophene ring can enhance potency and selectivity towards targeted enzymes or receptors.
Key Findings from SAR Studies
- Substitution Patterns : Mono-substituted derivatives at position two showed improved cholinesterase inhibition compared to disubstituted variants.
- Functional Groups : The introduction of electron-withdrawing groups significantly increased antitumor activity.
Q & A
Basic Research Questions
Q. What are the most efficient synthetic routes for 2-phenylbenzo[b]thiophene?
- Methodological Answer : Two predominant methods are widely used:
- Pd-Catalyzed Coupling : Reacting 2-iodothiophenol with phenylacetylene derivatives using Pd(OAc)₂ (15 mol%), TMEDA (20 mol%), and AgTFA in DMF at 110°C under N₂ yields this compound with moderate-to-good yields (50–75%). This method is scalable and tolerates diverse substituents .
- Radical Cyclization : K₂S₂O₈-mediated cyclization of 2-alkynylthioanisoles under mild conditions avoids transition metals, offering a "greener" approach. Control experiments (e.g., radical scavengers like TEMPO) confirm the radical pathway .
- Key Considerations : Monitor reaction progress via TLC or GC-MS, and purify via column chromatography or recrystallization.
Q. How can spectroscopic techniques characterize 2-phenylbenenzo[b]thiophene derivatives?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR identify substituent positions and regioselectivity. For example, aromatic protons in the benzo[b]thiophene core resonate at δ 7.2–7.8 ppm .
- Mass Spectrometry (HRMS) : Confirm molecular weights and isotopic patterns (e.g., bromine or fluorine substituents) .
- Fluorescence Spectroscopy : Measure quantum yields (e.g., Φ = 1.0 for 2-(4-(tert-butyl)phenyl)benzo[b]thiophene 1,1-dioxide) using integrating sphere methods .
Q. What are the primary applications of this compound in materials science?
- Methodological Answer :
- Organic Electronics : Derivatives with electron-withdrawing groups (e.g., sulfone) enhance charge transport in organic semiconductors. Optimize via substituent tuning (e.g., methoxy or tert-butyl groups) .
- Fluorescent Probes : High quantum yields make them suitable for bioimaging. Synthesize derivatives with polar groups (e.g., -COOH) for aqueous solubility .
Advanced Research Questions
Q. How can regioselectivity challenges in 2-substituted benzo[b]thiophene synthesis be addressed?
- Methodological Answer :
- Catalyst Optimization : Use Pd-based catalysts with bulky ligands (e.g., XPhos) to direct coupling to the 2-position .
- Substrate Design : Pre-functionalize starting materials (e.g., 2-mercaptoacetone with halobenzaldehydes) to enforce regiocontrol. Water-mediated conditions improve selectivity in one-pot syntheses .
- Computational Modeling : DFT calculations predict transition states to guide substituent placement (e.g., MP2/6-311G** level for geometry optimization) .
Q. What experimental strategies resolve contradictions in reaction mechanism studies?
- Methodological Answer :
- Mechanistic Probes : Introduce radical scavengers (e.g., TEMPO) or isotopically labeled substrates to confirm intermediates. For example, TEMPO traps methyl radicals in K₂S₂O₈-mediated cyclizations, halting reaction progress .
- Cross-Validation : Compare spectroscopic data (e.g., GC-MS detection of benzene byproducts) with computational simulations (e.g., bond dissociation energies) .
Q. How can fluorescence quantum yields of this compound derivatives be optimized?
- Methodological Answer :
- Substituent Effects : Electron-donating groups (e.g., -OCH₃) increase π-conjugation, enhancing fluorescence. Conversely, electron-withdrawing groups (e.g., -NO₂) may quench emission .
- Aggregation Control : Introduce steric hindrance (e.g., tert-butyl groups) to prevent π-π stacking, reducing aggregation-caused quenching (ACQ) .
- Solvent Screening : Test polar vs. non-polar solvents; DMSO often stabilizes excited states, improving Φ values .
Q. What computational methods validate the adsorption behavior of this compound on surfaces?
- Methodological Answer :
- Periodic DFT : Use SIESTA or VASP to model adsorption on mineral surfaces (e.g., pyrophyllite). Optimize lattice parameters (e.g., a = 5.25 Å, b = 9.10 Å) and calculate binding energies .
- Molecular Dynamics (MD) : Simulate thiophene-phyllosilicate interactions under ambient conditions to predict adsorption kinetics .
Properties
IUPAC Name |
2-phenyl-1-benzothiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10S/c1-2-6-11(7-3-1)14-10-12-8-4-5-9-13(12)15-14/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBMHPHUSGIEGHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=CC=CC=C3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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